molecular formula C30H50O3 B15492751 4-Methyl-4,5-epoxycholestan-3-yl acetate CAS No. 1179-95-9

4-Methyl-4,5-epoxycholestan-3-yl acetate

Cat. No.: B15492751
CAS No.: 1179-95-9
M. Wt: 458.7 g/mol
InChI Key: WBEVTJNIYWJANT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-4,5-epoxycholestan-3-yl acetate (CAS 1179-95-9) is a synthetic epoxy steroid derivative offered with a molecular formula of C 30 H 50 O 3 and a molecular weight of 458.7 g/mol . The compound is provided with a typical purity of 95% and is designed for research applications. Steroids bearing an oxirane (epoxide) ring are a significant class of compounds in scientific research due to their unique chemical reactivity and potential bioactivity . Specifically, 4,5-epoxy steroids belong to a categorized group of these compounds, indicating this product's relevance in the study of steroid chemistry and its modifications . Epoxy steroids have been investigated for a range of predicted biological activities, which can include antineoplastic, anti-hypercholesterolemic, and immunosuppressant effects, although the specific biological profile of this analog may vary . The reactivity of epoxides on a steroid backbone can differ; for instance, some cholesterol-5,6-epoxides have been shown to be surprisingly unreactive towards nucleophiles without catalytic intervention, highlighting the nuanced chemical behavior of such structures . This controlled reactivity makes them valuable tools for probing biochemical pathways and developing new steroidal compounds with targeted functions. Notice for Researchers: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

CAS No.

1179-95-9

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

IUPAC Name

[2,6,16-trimethyl-15-(6-methylheptan-2-yl)-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-yl] acetate

InChI

InChI=1S/C30H50O3/c1-19(2)9-8-10-20(3)23-11-12-24-22-13-18-30-28(6,25(22)14-16-27(23,24)5)17-15-26(32-21(4)31)29(30,7)33-30/h19-20,22-26H,8-18H2,1-7H3

InChI Key

WBEVTJNIYWJANT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC45C3(CCC(C4(O5)C)OC(=O)C)C)C

Origin of Product

United States

Q & A

Q. Table 1: Example Reaction Conditions for Epoxidation

ParameterOptimal RangeNotesReference
Temperature60–70°CHigher temps risk epoxide ring opening
pH5.5–6.0Phosphate buffer minimizes hydrolysis
Reaction Time1–2 hoursMonitor via TLC (Rf = 0.3 in EtOAc/hexane)

Q. Table 2: Key Analytical Parameters for Structural Confirmation

TechniqueCritical ParametersApplicationReference
¹H NMRδ 4.8–5.2 (epoxide protons)Confirms epoxide integrity
X-ray CrystallographySHELXL refinement (R1 < 0.05)Resolves steroidal backbone
HPLCC18 column, 70:30 MeCN/H₂OPurity assessment (λ = 254 nm)

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